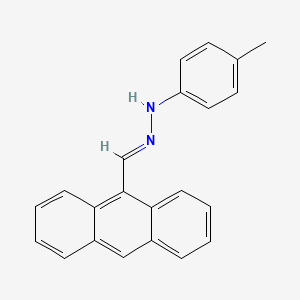
(1E)-1-(anthracen-9-ylmethylidene)-2-(4-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE: is an organic compound that features a hydrazone linkage between an anthracene moiety and a para-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE typically involves the condensation reaction between anthracene-9-carbaldehyde and 4-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted anthracene or phenyl derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. This makes it useful in imaging and diagnostic applications.
Medicine: Potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active compounds. The hydrazone linkage is a common motif in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: In the industrial sector, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE largely depends on its application. In medicinal chemistry, the hydrazone linkage can interact with various biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The anthracene moiety can intercalate with DNA, potentially leading to anticancer activity by disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Anthracene-9-carbaldehyde: A precursor in the synthesis of the target compound.
4-Methylphenylhydrazine: Another precursor used in the synthesis.
Anthraquinone: An oxidation product of the anthracene moiety.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic groups.
Uniqueness: The uniqueness of (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-(4-METHYLPHENYL)HYDRAZINE lies in its combination of the anthracene and para-methylphenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from materials science to medicinal chemistry.
Eigenschaften
Molekularformel |
C22H18N2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[(E)-anthracen-9-ylmethylideneamino]-4-methylaniline |
InChI |
InChI=1S/C22H18N2/c1-16-10-12-19(13-11-16)24-23-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15,24H,1H3/b23-15+ |
InChI-Schlüssel |
YITPNBOQCPRVHC-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11553479.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
![4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553487.png)
![4-Bromo-2-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11553498.png)
![4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B11553502.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)
![ethyl 1-[2-(acetylamino)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11553513.png)
![Methyl 2-amino-5'-bromo-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11553519.png)
![2-bromo-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553529.png)
![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![2-(3,4-Dimethylphenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11553554.png)
![N-(4-bromophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B11553558.png)
